2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol
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Overview
Description
2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol is a complex organic compound that features a morpholine ring, a triazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol typically involves multiple steps. One common method involves the reaction of 4-morpholine with 6-propyl-1,3,5-triazine-2-amine under controlled conditions to form the intermediate product. This intermediate is then reacted with 1-phenyl-1,3-propanediol in the presence of a suitable catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
Triazine Derivatives: Compounds with a triazine ring, such as melamine.
Phenylpropanolamines: Compounds with a phenyl group and a propanolamine moiety.
Uniqueness
2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol is unique due to its combination of morpholine, triazine, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
127374-86-1 |
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Molecular Formula |
C19H27N5O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C19H27N5O3/c1-2-6-16-21-18(23-19(22-16)24-9-11-27-12-10-24)20-15(13-25)17(26)14-7-4-3-5-8-14/h3-5,7-8,15,17,25-26H,2,6,9-13H2,1H3,(H,20,21,22,23) |
InChI Key |
GWVLAYVFOMAEKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(CO)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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